molecular formula C20H18N2O5 B11193738 4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11193738
M. Wt: 366.4 g/mol
InChI Key: CUTCDQHPOLAOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological functions. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE include other pyranopyrazoles with different substituents. Examples include:

  • 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-HYDROXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
  • 4-(4-METHOXYPHENYL)-3-(4-HYDROXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE lies in its specific substituents and the resulting biological activity. These structural features may confer unique properties that differentiate it from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C20H18N2O5/c1-25-13-6-3-11(4-7-13)19-18-14(10-17(24)27-20(18)22-21-19)12-5-8-15(23)16(9-12)26-2/h3-9,14,23H,10H2,1-2H3,(H,21,22)

InChI Key

CUTCDQHPOLAOEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.